molecular formula C9H11NO2S B182530 4-(Allylsulfonyl)aniline CAS No. 53870-35-2

4-(Allylsulfonyl)aniline

Cat. No. B182530
CAS RN: 53870-35-2
M. Wt: 197.26 g/mol
InChI Key: RGIPTJCUMKROIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allylsulfonyl)aniline is an organic compound commonly used in the field of organic synthesis and medicinal chemistry. It is also known as 4-ASA and has a chemical formula of C9H11NO2S. This compound has gained significant attention due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Allylsulfonyl)aniline is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-(Allylsulfonyl)aniline exhibits significant anti-inflammatory and anti-tumor effects in vitro and in vivo. Additionally, this compound has been found to exhibit low toxicity, making it a promising candidate for further development. However, further studies are needed to determine the optimal dosage and administration route for this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Allylsulfonyl)aniline in lab experiments is its ease of synthesis. Additionally, this compound exhibits significant anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 4-(Allylsulfonyl)aniline. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, the potential applications of 4-(Allylsulfonyl)aniline in the development of new drugs and agrochemicals should be further explored.

Synthesis Methods

The synthesis of 4-(Allylsulfonyl)aniline is a multi-step process that involves the reaction of aniline with allyl chloroformate and sodium hydrosulfite. The reaction takes place in the presence of a catalyst, which is typically a palladium-based catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final product in high purity.

Scientific Research Applications

4-(Allylsulfonyl)aniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been used in the synthesis of various agrochemicals, such as herbicides and fungicides.

properties

CAS RN

53870-35-2

Product Name

4-(Allylsulfonyl)aniline

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-prop-2-enylsulfonylaniline

InChI

InChI=1S/C9H11NO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7,10H2

InChI Key

RGIPTJCUMKROIK-UHFFFAOYSA-N

SMILES

C=CCS(=O)(=O)C1=CC=C(C=C1)N

Canonical SMILES

C=CCS(=O)(=O)C1=CC=C(C=C1)N

Other CAS RN

53870-35-2

Origin of Product

United States

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